molecular formula C19H13ClN2O4 B3520230 5-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide

5-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide

Cat. No.: B3520230
M. Wt: 368.8 g/mol
InChI Key: FTNBAJYALDIRSB-UHFFFAOYSA-N
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Description

5-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide is an organic compound with the molecular formula C19H13ClN2O4 It is a derivative of benzamide, featuring a chloro, nitro, and phenoxyphenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide typically involves a multi-step process. One common method includes the nitration of 5-chlorobenzamide to introduce the nitro group, followed by a coupling reaction with 4-phenoxyaniline. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products

    Reduction: 5-amino-2-nitro-N-(4-phenoxyphenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

5-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its interaction with PPARγ, a nuclear receptor involved in the regulation of glucose and lipid metabolism. By binding to this receptor, 5-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide can modulate the expression of genes involved in these metabolic pathways, making it a potential candidate for the treatment of metabolic disorders .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-nitro-N-phenylbenzamide: Another nitrobenzamide derivative with similar structural features.

    4-chloro-N-(2-phenoxyphenyl)benzamide: A compound with a similar phenoxyphenyl group but different substitution pattern.

Uniqueness

5-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a PPARγ antagonist sets it apart from other benzamide derivatives .

Properties

IUPAC Name

5-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O4/c20-13-6-11-18(22(24)25)17(12-13)19(23)21-14-7-9-16(10-8-14)26-15-4-2-1-3-5-15/h1-12H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNBAJYALDIRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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